

N-(4-Chlorophenyl)-2-cyanoacetamide CAS 17722-17-7

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-(4-Chlorophenyl)-2-cyanoacetamide*

Cat. No.: B096720

[Get Quote](#)

An In-depth Technical Guide to **N-(4-Chlorophenyl)-2-cyanoacetamide** (CAS 17722-17-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini,
Senior Application Scientist

Abstract

N-(4-Chlorophenyl)-2-cyanoacetamide is a highly versatile and polyfunctional chemical intermediate. Possessing multiple reactive sites, including an active methylene group, a cyano moiety, and an amide linkage, it serves as a pivotal building block in synthetic organic chemistry.^[1] Its true value in the pharmaceutical and life sciences sectors lies not in its intrinsic biological activity, but in its utility as a scaffold for the synthesis of a diverse array of heterocyclic compounds.^{[2][3]} Many of these resulting derivatives have demonstrated significant potential across various therapeutic areas, including antimicrobial, anti-inflammatory, and antineoplastic applications.^{[4][5][6]} This guide provides a comprehensive technical overview of **N-(4-Chlorophenyl)-2-cyanoacetamide**, covering its physicochemical properties, a detailed synthesis protocol, its chemical reactivity, analytical characterization methods, and its strategic application in drug discovery workflows.

Physicochemical and Structural Characteristics

N-(4-Chlorophenyl)-2-cyanoacetamide is a solid organic compound at room temperature.^[7] Its structural features—a 4-chlorophenyl ring attached to a cyanoacetamide core—confer

specific reactivity and properties that make it a valuable precursor in multi-step syntheses.

Property	Value	Source(s)
CAS Number	17722-17-7	
Molecular Formula	C ₉ H ₇ CIN ₂ O	[8]
Molecular Weight	194.62 g/mol	
Melting Point	207-209 °C	[9]
Appearance	Solid	
InChI Key	FLLVVAHFEBGZKD- UHFFFAOYSA-N	[8]
SMILES	C1=CC(=CC=C1NC(=O)CC#N)Cl	
XlogP (Predicted)	2.6	[8]

Synthesis Protocol: Cyanoacetylation of 4-Chloroaniline

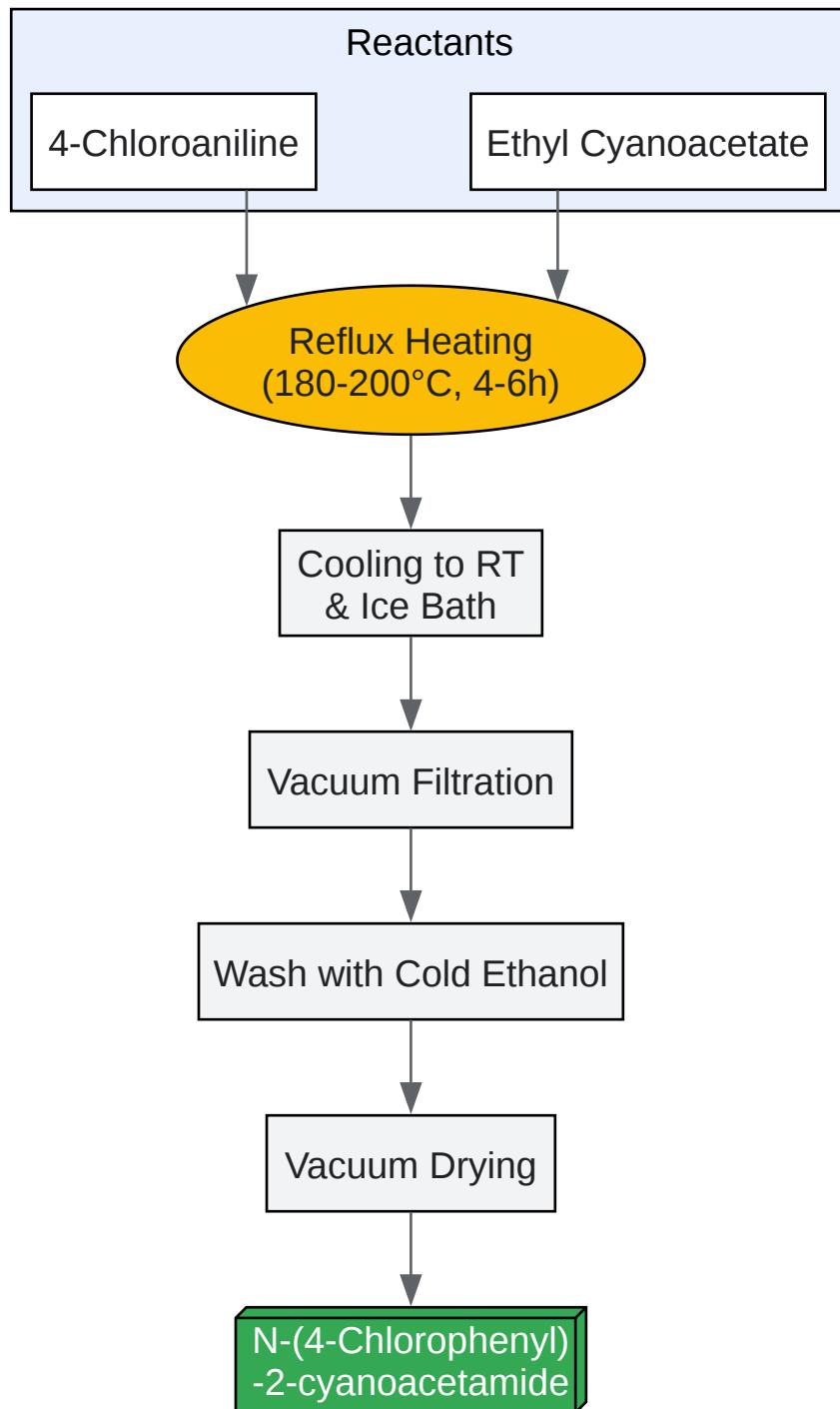
The most common and efficient synthesis of **N-(4-Chlorophenyl)-2-cyanoacetamide** involves the N-acylation of 4-chloroaniline with a suitable cyanoacetylating agent, such as ethyl cyanoacetate.[\[2\]](#)[\[10\]](#) The reaction proceeds by nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol.

Detailed Experimental Protocol

Objective: To synthesize **N-(4-Chlorophenyl)-2-cyanoacetamide** from 4-chloroaniline and ethyl cyanoacetate.

Materials:

- 4-Chloroaniline
- Ethyl cyanoacetate


- High-boiling point solvent (e.g., xylene or toluene, optional)
- Ethanol (for washing/recrystallization)
- Deionized Water
- Round-bottom flask with reflux condenser and heating mantle
- Stirring apparatus
- Buchner funnel and filter paper
- Ice bath

Procedure:

- **Reactant Charging:** In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloroaniline (0.1 mol, 12.76 g).
- **Reagent Addition:** Add an excess of ethyl cyanoacetate (0.15 mol, 16.97 g, 16.1 mL). Using an excess of the liquid ester can often serve as both reactant and solvent, driving the reaction to completion. Alternatively, a high-boiling solvent can be used.
- **Reaction Heating:** Heat the mixture under reflux with vigorous stirring. The reaction temperature should be maintained around 180-200°C.^[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
- **Product Precipitation:** After the reaction is complete, cool the flask to room temperature. The product will begin to crystallize. To maximize precipitation, place the flask in an ice bath for 30-60 minutes.
- **Isolation:** Collect the solid product by vacuum filtration using a Buchner funnel.
- **Washing:** Wash the filter cake with two portions of ice-cold ethanol to remove unreacted ethyl cyanoacetate and other soluble impurities.^[11]
- **Drying:** Dry the collected solid product in a vacuum oven at 60-70°C to a constant weight.

- Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Filter and dry as before.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-(4-Chlorophenyl)-2-cyanoacetamide**.

Chemical Reactivity and Synthetic Utility

N-(4-Chlorophenyl)-2-cyanoacetamide is a bifunctional intermediate, meaning it contains multiple reactive sites that can be selectively targeted. This versatility is the cornerstone of its utility in constructing complex heterocyclic systems.[\[1\]](#)

Key Reactive Centers:

- Active Methylene Group (-CH₂-): The protons on the carbon adjacent to both the cyano and carbonyl groups are acidic and easily removed by a base. This generates a potent carbon nucleophile, which is central to many condensation and cyclization reactions.[\[1\]](#)
- Cyano Group (-C≡N): The nitrile group can participate in cyclization reactions, often acting as an electrophile or being transformed into an amino or carboxamide group.
- Amide Group (-CONH-): The amide nitrogen is nucleophilic, while the carbonyl carbon is electrophilic.[\[1\]](#)

This compound is a cornerstone for building rings such as pyridines, thiazoles, and pyrimidines, which are prevalent scaffolds in medicinal chemistry.[\[2\]](#)[\[12\]](#) For example, it can react with α,β -unsaturated ketones to form substituted pyridines or with α -halocarbonyl compounds in the presence of sulfur to yield thiazole derivatives.[\[12\]](#)

Diagram of Reactive Sites

Caption: Key nucleophilic and electrophilic centers in the molecule.

Role in Drug Discovery and Development

While direct therapeutic applications of **N-(4-Chlorophenyl)-2-cyanoacetamide** are not prominent, its role as a precursor is of high strategic importance. The cyanoacetamide moiety is a recognized "privileged structure" in medicinal chemistry, appearing in various approved drugs and clinical candidates.[\[4\]](#)

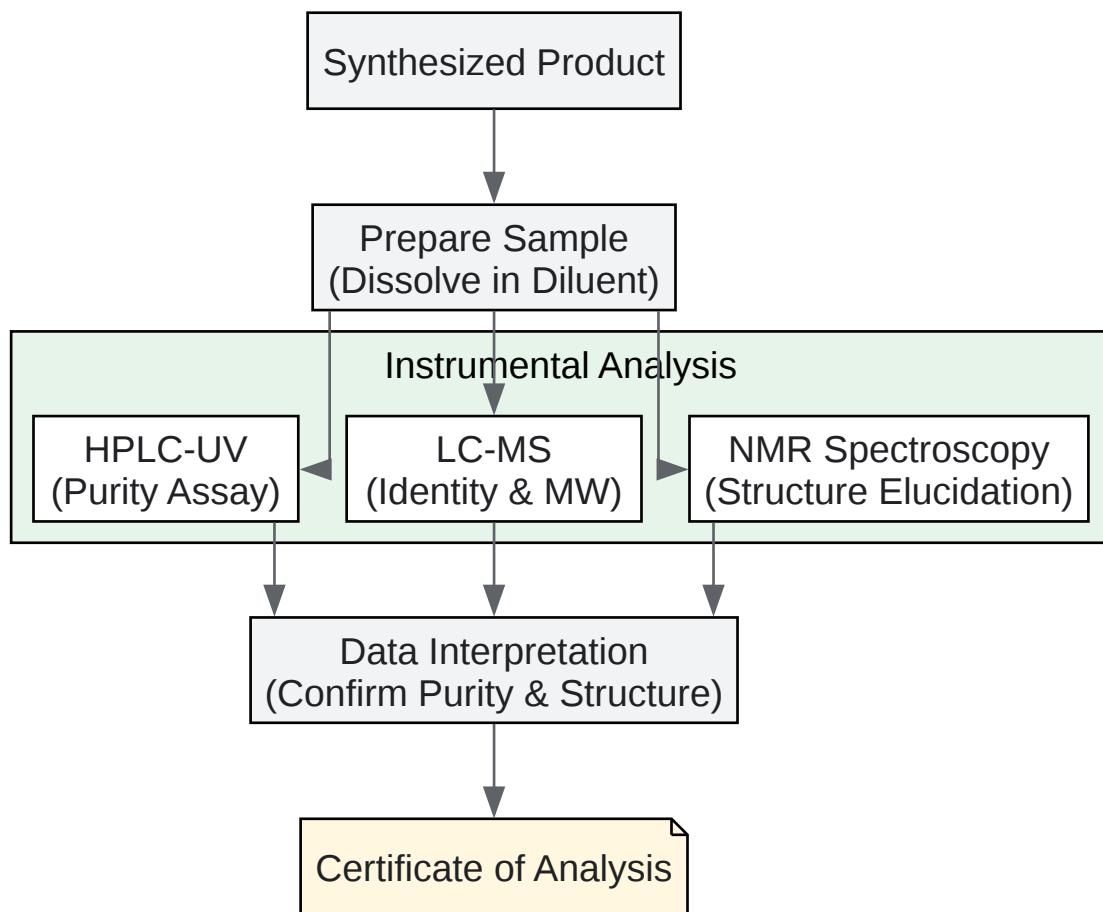
- Scaffold for Bioactive Molecules: Derivatives synthesized from this compound have shown a wide range of biological activities, including:
 - Antimicrobial and Antifungal: By forming the core of novel thienopyridines or thiazoles.[6]
 - Anti-inflammatory and Analgesic: As seen in various acetamide derivatives.[5]
 - Antitumor: Certain nicotinonitrile glycosides derived from this structural class have been evaluated for their effects on cancer cell lines.[6]
 - Insecticidal: Some cyanoacetamide derivatives have been tested for activity against agricultural pests.[13][14]
- Application in CADD: The simple, well-defined structure of **N-(4-Chlorophenyl)-2-cyanoacetamide** makes it an ideal starting point for computer-aided drug design (CADD). [15] Researchers can use this core to design virtual libraries of derivatives, which are then screened in silico against biological targets. Pharmacophore modeling can identify the key features responsible for the activity of known cyanoacetamide-containing drugs, guiding the design of novel, more potent analogues based on this scaffold.[16]

Analytical Characterization

Ensuring the purity and confirming the identity of synthesized **N-(4-Chlorophenyl)-2-cyanoacetamide** is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity.


- Principle: Reversed-phase HPLC separates the compound from impurities based on differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[17]
- Typical HPLC Conditions:
 - Column: C18, 4.6 x 250 mm, 5 µm

- Mobile Phase: Gradient elution using Acetonitrile and Water (or a buffer like ammonium acetate).
- Detection: UV at 254 nm, where the chlorophenyl group provides strong absorbance.[17]
- Flow Rate: 1.0 mL/min
- Diluent: Acetonitrile or a mixture of acetonitrile and water.

Spectroscopic Methods

- Mass Spectrometry (MS): Used to confirm the molecular weight. Electron ionization (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.[18] Predicted m/z for $[M+H]^+$ is 195.03197.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and ^{13}C NMR are used to confirm the molecular structure. The 1H NMR spectrum would show characteristic signals for the aromatic protons, the amide proton (NH), and the methylene protons (CH_2).[19]
- Infrared (IR) Spectroscopy: Provides functional group information. Key stretches include the N-H bond, the sharp C≡N (nitrile) peak, and the strong C=O (amide) peak.[19][20]

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for the analytical characterization of the compound.

Safety and Handling

N-(4-Chlorophenyl)-2-cyanoacetamide is classified as a hazardous substance and must be handled with appropriate precautions.

- Hazard Identification:
 - Harmful if swallowed (H302).[21]
 - Causes skin irritation (H315).[21]
 - Causes serious eye irritation (H319).[21]
 - May cause respiratory irritation (H335).[21]

- Recommended Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles (compliant with EN 166).[22]
 - Hand Protection: Chemical-resistant protective gloves (e.g., nitrile rubber).[22]
 - Skin and Body Protection: Lab coat and appropriate protective clothing.[22]
 - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. [21] If dust is generated, a NIOSH/MSHA approved respirator may be required.[22]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][22]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[23]

References

- Chemsrc (2025). **N-(4-Chlorophenyl)-2-cyanoacetamide**.
- Fisher Scientific (n.d.). Safety Data Sheet - 4'-Cyanoacetanilide.
- PubChemLite (2025). **N-(4-chlorophenyl)-2-cyanoacetamide**.
- Eureka (n.d.). Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide.
- Wikipedia (n.d.). Cyanoacetamide.
- Organic Syntheses (n.d.). Cyanoacetamide.
- SpectraBase (n.d.). N-(4-chlorophenyl)acetamide.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences (2017). Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities.
- ResearchGate (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides.
- ResearchGate (2020). Biological Activity of some Synthetic Cyanoacetamide Derivatives against some Cotton Pests.
- TSI Journals (n.d.). N-(4-Acetylphenyl)-2-cyanoacetamide as building block in heterocyclic synthesis.
- ResearchGate (n.d.). Synthesis of N-(1-(4-chlorophenyl)ethyl)-2-(substituted....
- PubMed (2011). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β -O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile.
- ResearchGate (n.d.). IR streching frequencies of N-H, CN and C=O groups and 1 H-NMR (N-H)....

- National Institutes of Health (NIH) (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.
- ResearchGate (2020). Synthesis, and synthetic applications of cyanoacetamides.
- Unknown Source (n.d.). NMR Spectroscopy Questions.
- SpectraBase (n.d.). N-(4-chlorophenyl)acetamide - Optional[FTIR] - Spectrum.
- Semantic Scholar (n.d.). Synthesis and synthetic applications of cyanoacetamides.
- TÜBİTAK Academic Journals (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
- National Institutes of Health (NIH) (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide.
- National Institutes of Health (NIH) (n.d.). COMPUTER-AIDED DRUG DISCOVERY AND DEVELOPMENT (CADD): in silico-chemico-biological approach.
- National Institutes of Health (NIH) (n.d.). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design.
- National Institutes of Health (NIH) (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure.
- ResearchGate (n.d.). Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2- yl) thio) acetamide and its cyclized form.
- Google Patents (n.d.). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.
- Federal Register (1980). Proposed Rules.
- Wikimedia Commons (1980). Federal Register 1980-07-02: Vol 45 Iss 129.
- ResearchGate (2025). Determination of 2-cyano-4'-bromomethyl biphenyl genotoxic impurity in irbesartan drug substances using HPLC technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and synthetic applications of cyanoacetamides | Semantic Scholar [semanticscholar.org]

- 4. rjpbcn.com [rjpbcn.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β -O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chiralen.com [chiralen.com]
- 8. PubChemLite - N-(4-chlorophenyl)-2-cyanoacetamide (C9H7ClN2O) [pubchemlite.lcsb.uni.lu]
- 9. N-(4-Chlorophenyl)-2-cyanoacetamide | CAS#:17722-17-7 | Chemsoc [chemsoc.com]
- 10. Synthesis method of 2-cyano-N-(2, 4-dichloro-5-methoxyphenyl) acetamide - Eureka | Patsnap [eureka.patsnap.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. tsijournals.com [tsijournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. COMPUTER-AIDED DRUG DISCOVERY AND DEVELOPMENT (CADD): in silico-chemico-biological approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. spectrabase.com [spectrabase.com]
- 21. sigmaaldrich.cn [sigmaaldrich.cn]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [N-(4-Chlorophenyl)-2-cyanoacetamide CAS 17722-17-7]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096720#n-4-chlorophenyl-2-cyanoacetamide-cas-17722-17-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com